molecular formula C25H27N3O5S B12195458 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12195458
M. Wt: 481.6 g/mol
InChI Key: YXKJWOSRIBRMND-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, including the formation of the pyrrole and thiazole rings, followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C25H27N3O5S/c1-30-19-7-5-15(11-21(19)32-3)9-10-28-13-18(29)23(24(28)26)25-27-17(14-34-25)16-6-8-20(31-2)22(12-16)33-4/h5-8,11-12,14,26,29H,9-10,13H2,1-4H3

InChI Key

YXKJWOSRIBRMND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O)OC

Origin of Product

United States

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